![molecular formula C19H20N4O2S2 B2597329 3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-59-9](/img/structure/B2597329.png)
3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Cytotoxic Activity
This compound has been investigated for its cytotoxic properties. In a study, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives was synthesized and screened against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. Among the analogues tested, compound 10ec exhibited the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against BT-474 cancer cells . This suggests its potential as an anti-cancer agent.
Tubulin Polymerization Inhibition
Compound 10ec was also evaluated for its tubulin polymerization inhibition. Tubulin is a protein involved in cell division, and inhibiting its polymerization can disrupt cancer cell growth. The target compound (10ec) demonstrated tubulin polymerization inhibition, further supporting its potential as an anti-cancer agent .
Apoptosis Induction
Detailed biological studies were conducted to understand the mechanism of action. Compound 10ec induced apoptosis in BT-474 cells, as evidenced by acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays. Additionally, the clonogenic assay revealed inhibition of colony formation in BT-474 cells in a concentration-dependent manner. Flow cytometric analysis indicated that 10ec induced apoptosis by arresting the cell cycle at the sub-G1 and G2/M phases .
Drug-Like Properties
In silico studies suggested that sulfonyl piperazine-integrated triazole conjugates, including compound 10ec, possess drug-like properties. These computational analyses provide insights into its potential as a drug candidate .
Other Applications
While the above fields highlight its anti-cancer potential, further research may explore additional applications, such as antimicrobial activity or other therapeutic uses. However, specific studies on these aspects are not readily available for this compound.
properties
IUPAC Name |
3-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c24-17(13-26-12-14-4-2-1-3-5-14)22-9-6-15(7-10-22)23-19(25)18-16(20-21-23)8-11-27-18/h1-5,8,11,15H,6-7,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQGTUNWIXVEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.